(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone
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Overview
Description
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone: is a complex organic compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives This compound features a triazolo[4,3-a]pyrazine core, a piperazine ring, and a methylthiophen-2-ylmethanone moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities . They have also been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
It is suggested that similar compounds can intercalate dna , which could potentially disrupt the normal functioning of cells.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of cancer cells by inhibiting the expression of c-met and vegfr-2 .
Pharmacokinetics
Similar compounds have been evaluated for their in silico pharmacokinetic and molecular modeling studies .
Result of Action
Similar compounds have been found to exhibit cytotoxicity at certain concentrations .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is to start with a suitable pyrazine derivative, which undergoes cyclization reactions to form the triazolo ring[_{{{CITATION{{{1{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo [4,3-](https://wwwfrontiersinorg/journals/chemistry/articles/103389/fchem2022815534/full){{{CITATION{{{1{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced at different sites, depending on the reagents used.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Typical reagents include halogens for electrophilic substitution and amines or alcohols for nucleophilic substitution.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced derivatives of the compound.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: : It has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases[_{{{CITATION{{{1{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Biology: : Research has explored its effects on biological systems, including its interaction with various cellular targets.
Industry: : Its unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is part of a broader class of triazolo[4,3-a]pyrazine derivatives, which share similar structural features but may differ in their substituents and functional groups. Some similar compounds include:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: : These compounds often have varying substituents on the triazolo ring and may exhibit different biological activities.
Thiophene derivatives: : Compounds containing thiophene rings with different substituents can have diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-3-10-24-13(11)16(23)21-8-6-20(7-9-21)14-15-19-18-12(2)22(15)5-4-17-14/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNDCFYMXXVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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